molecular formula C18H17ClFN3O5 B11038527 methyl 7-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate

methyl 7-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate

Cat. No.: B11038527
M. Wt: 409.8 g/mol
InChI Key: CEZYFPCQRVOCQE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 7-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . Another approach involves the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies for the direct functionalization of imidazo[1,2-a]pyridines .

Chemical Reactions Analysis

Methyl 7-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical reactions and borane reagents for syn-selective addition over unsaturated bonds . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of methyl 7-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities. For example, it can act as a cyclin-dependent kinase (CDK) inhibitor, calcium channel blocker, and GABA A receptor modulator .

Comparison with Similar Compounds

Methyl 7-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate can be compared with other similar compounds such as imidazole and indole derivatives. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . Indole derivatives, on the other hand, are known for their biological potential, including antitumor activity . The uniqueness of this compound lies in its specific structural features and diverse applications in various fields.

Properties

Molecular Formula

C18H17ClFN3O5

Molecular Weight

409.8 g/mol

IUPAC Name

methyl 7-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1,6-dioxo-3,4,7,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate

InChI

InChI=1S/C18H17ClFN3O5/c1-28-18(27)11-6-9(17(26)23-5-4-21-16(25)15(11)23)7-14(24)22-10-2-3-13(20)12(19)8-10/h2-3,8-9H,4-7H2,1H3,(H,21,25)(H,22,24)

InChI Key

CEZYFPCQRVOCQE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=O)NCCN2C(=O)C(C1)CC(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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